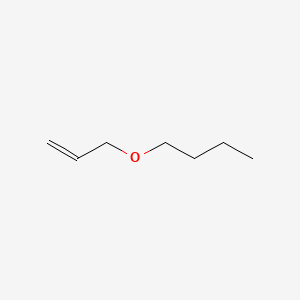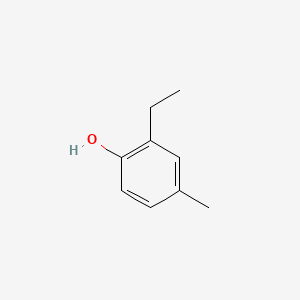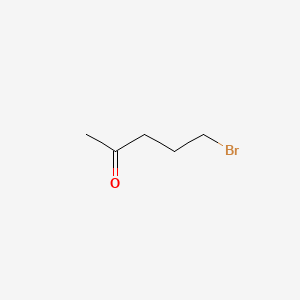
4'-Bromo-3-chloropropiophenone
Overview
Description
Synthesis Analysis
The synthesis of 4'-Bromo-3-chloropropiophenone and related compounds involves several chemical processes, including condensation reactions and the use of specific reagents to introduce bromo and chloro groups into the propiophenone structure. For example, the synthesis of related Schiff base compounds involves the condensation of equimolar reactants in a methanol solution, indicating a common pathway for synthesizing bromo- and chloro-substituted phenols (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of 4'-Bromo-3-chloropropiophenone has been analyzed using various spectroscopic and computational methods. Studies involving quantum chemical calculations, such as Hartree-Fock (HF) and density functional theory (DFT), provide insights into the optimized geometrical parameters and vibrational wavenumbers, which are in good agreement with experimental data (Pandian et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 4'-Bromo-3-chloropropiophenone are diverse, including electrophilic substitution reactions and interactions with other compounds to form new derivatives. The transformation of bromophenols through aqueous chlorination, for instance, highlights the reactivity of bromo- and chloro-substituted phenols under certain conditions, leading to the formation of various byproducts (Xiang et al., 2020).
Physical Properties Analysis
The physical properties of 4'-Bromo-3-chloropropiophenone, such as melting and boiling points, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. Crystallography studies provide detailed information about the crystal structure, which is essential for the material's characterization and potential applications (Ouari, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, define the compound's interactions and its potential for various chemical reactions. The study of bromophenols' molecular structures and properties using density functional theory calculations provides insights into the systematic trends in molecular properties with increasing bromine substitutions, which is relevant for understanding the chemical behavior of 4'-Bromo-3-chloropropiophenone (Han et al., 2005).
Scientific Research Applications
4’-Bromo-3-chloropropiophenone is a halogenated propiophenone derivative . It’s also known as 1-(4-bromophenyl)-3-chloro-1-propanone . The molecular geometry of this compound has been studied using density functional theory (DFT) calculations, FTIR, and FT Raman spectra .
While specific applications in scientific research were not found in the search results, compounds like 2-Bromo-4-Chloropropiophenone, which are similar to 4’-Bromo-3-chloropropiophenone, are used in the pharmaceutical industry as starting points to synthesize new medicines . They play a vital role in drug development, contributing to the production of innovative pharmaceuticals that can improve healthcare and save lives .
Another similar compound, 2-Bromo-3’-chloropropiophenone, is used as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
4’-Bromo-3-chloropropiophenone is a halogenated propiophenone derivative . Here are some potential applications based on my search:
-
Organic Synthesis
-
Agrochemicals
-
Dyes
-
Other Oxygen Heterocycles
-
Organic Building Blocks
-
Synthesis of Other Compounds
-
Preparation of Thiazine Derivatives
Safety And Hazards
4’-Bromo-3-chloropropiophenone is classified as a skin irritant, eye irritant, and may cause respiratory irritation4. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes4. Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound4.
Future Directions
While specific future directions for 4’-Bromo-3-chloropropiophenone are not mentioned in the available resources, halogenated propiophenone derivatives have been studied for various applications. For instance, a derivative, 3′-bromopropiophenone thiosemicarbazone, has shown potential in inhibiting cruzain and could cure mammalian cell cultures infected with Trypanosoma cruzi3. Furthermore, 4’-bromo-3-chloropropiophenone is used to prepare macrocyclic compounds for diagnostic, research, and therapeutic use3.
properties
IUPAC Name |
1-(4-bromophenyl)-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWQQEVHZPPLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953675 | |
| Record name | 1-(4-Bromophenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-chloropropiophenone | |
CAS RN |
31736-73-9 | |
| Record name | 1-(4-Bromophenyl)-3-chloro-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31736-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Bromo-3-chloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031736739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31736-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Bromophenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70953675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-bromo-3-chloropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

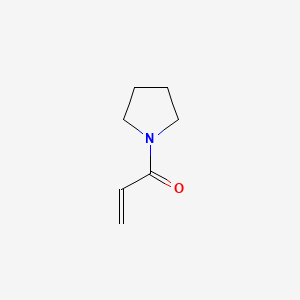
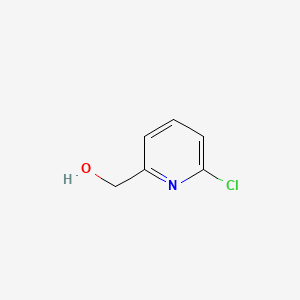
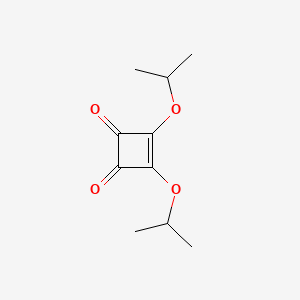
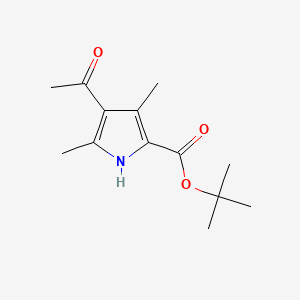
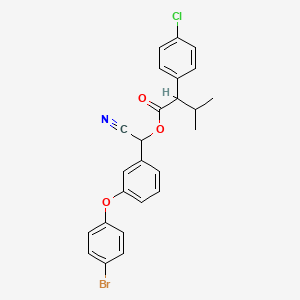
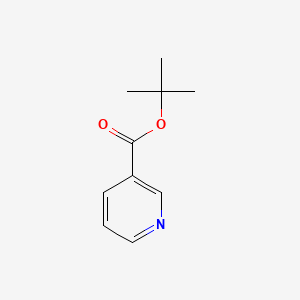

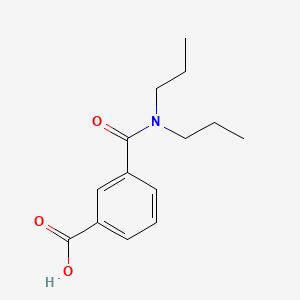
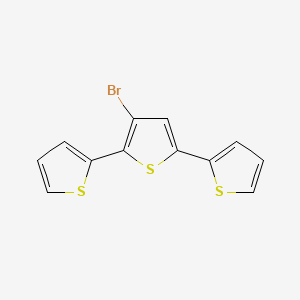
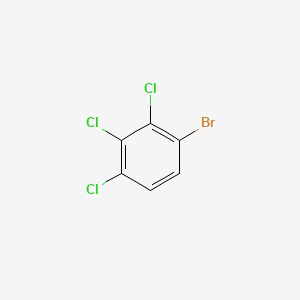
![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)
